5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one
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Overview
Description
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group attached to a phenyl ring, and an imino group at the 3rd position of the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one typically involves the following steps:
Bromination: The indole core is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Imino Group: The imino group is introduced by reacting the brominated indole with an appropriate amine or imine precursor under acidic or basic conditions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol or sulfide reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in research to understand the mechanisms of action of indole derivatives and their interactions with cellular components.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imino group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-{[4-(methylsulfanyl)phenyl]amino}-1H-indol-2-one: Similar structure but with an amino group instead of an imino group.
5-chloro-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
5-bromo-3-{[4-(ethylsulfanyl)phenyl]imino}-1H-indol-2-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one is unique due to the specific combination of substituents on the indole core. The presence of the bromine atom, imino group, and methylsulfanyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-3-(4-methylsulfanylphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZYBXLGUUZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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